Product packaging for 2,2'-Anhydrocytidine(Cat. No.:)

2,2'-Anhydrocytidine

Cat. No.: B13400604
M. Wt: 225.20 g/mol
InChI Key: BBDAGFIXKZCXAH-UHFFFAOYSA-N
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Description

2,2'-Anhydrocytidine is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O4 B13400604 2,2'-Anhydrocytidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860463
Record name 2-(Hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 2,2 Anhydrocytidine Within Nucleoside Chemistry and Analog Development

2,2'-Anhydrocytidine is a synthetic pyrimidine (B1678525) nucleoside that holds a significant position in the field of medicinal chemistry and chemical biology. google.com It is structurally a derivative of the natural nucleoside, cytidine (B196190). The defining feature of this compound is the formation of an ether linkage between the C2 of the pyrimidine base and the C2' of the arabinofuranose sugar ring. nii.ac.jpebi.ac.uk This intramolecular cyclization results in a rigid, bicyclic structure that locks the glycosidic bond in a fixed conformation. This conformational rigidity is a stark contrast to the flexibility of natural nucleosides and is a cornerstone of its chemical utility.

The creation of this anhydro bridge makes this compound a pivotal intermediate in the synthesis of a wide array of nucleoside analogs. nii.ac.jp Its constrained structure allows for regioselective chemical modifications to the sugar moiety, which is often challenging to achieve with unprotected natural nucleosides. For instance, the anhydro bond facilitates the introduction of substituents at the 2'-position. Researchers have leveraged this property to synthesize derivatives such as 2'-deoxy-2'-fluorocytidine (B130037) through nucleophilic substitution reactions. acs.org Furthermore, this compound serves as a key precursor in the multi-step synthesis of other modified nucleosides, including N4,O3',O5'-triacetyl-2'-ketocytidine, by directing reactions to specific positions on the sugar ring. tandfonline.comtandfonline.com

As a prodrug, it is known as ancitabine (B1667388) and is designed to be slowly hydrolyzed in vivo to release the active antineoplastic agent cytarabine (B982) (cytosine arabinoside, Ara-C). protheragen.ai This conversion underscores its importance in developing drug delivery strategies aimed at improving therapeutic indices. ebi.ac.uk

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 31698-14-3 biosynth.comakonscientific.com
Molecular Formula C9H11N3O4 biosynth.comnih.gov
Molecular Weight 225.20 g/mol nih.gov
Physical Form Solid, white fine crystalline powder sigmaaldrich.comchemicalbook.com
IUPAC Name (2R,3S,3aR,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol sigmaaldrich.com
Canonical SMILES C1=CN2C(O[C@H]3C@@HN)O[C@@H]2CO)O nih.gov
InChI Key KZOWNALBTMILAP-NKCNMFRMSA-N sigmaaldrich.com

Scope and Significance of Academic Research on 2,2 Anhydrocytidine

Abiotic Formation Mechanisms of this compound

The formation of this compound under plausible prebiotic conditions is a cornerstone of the hypothesis that RNA precursors could assemble from simple molecules without enzymatic catalysis. Research has identified several potential pathways for its abiotic synthesis.

Cyanoacetylene-Mediated Pathways and Aminooxazoline Intermediates

A prominent pathway to this compound involves the reaction of cyanoacetylene (B89716) with an aminooxazoline intermediate. acs.orgmdpi.comnih.gov This synthesis bypasses the problematic direct condensation of a pre-formed ribose sugar with a nucleobase, a reaction that is inefficient, particularly for pyrimidines. nih.gov

The sequence begins with the formation of 2-aminooxazole from the reaction of glycolaldehyde (B1209225) and cyanamide (B42294). mdpi.compnas.org This 2-aminooxazole then reacts with glyceraldehyde to produce a key intermediate, arabinose amino-oxazoline. nih.gov This intermediate then reacts with cyanoacetylene to yield this compound. mdpi.comnih.gov The presence of inorganic phosphate (B84403) is crucial from the beginning of this sequence, as it acts as a pH buffer, a general acid/base catalyst, and a nucleophilic catalyst in various steps. nih.gov

Recent studies have also highlighted the role of ribose aminooxazoline, which can be formed alongside arabinose aminooxazoline. acs.orgrsc.org Ribose aminooxazoline has the distinct advantage of spontaneously crystallizing from reaction mixtures, which could have allowed for its purification and accumulation on the early Earth. acs.orgnih.gov This crystalline intermediate reacts with cyanoacetylene to form ribo-anhydrocytidine. acs.orgacs.org Furthermore, to address the challenge of concentrating the volatile and reactive cyanoacetylene from the prebiotic environment, researchers have shown that it can be captured by 4,5-dicyanoimidazole (B129182) to form a stable, crystalline surrogate. This surrogate, N-cyanovinyl-4,5-dicyanoimidazole, effectively reacts with ribo-aminooxazoline to produce ribo-anhydrocytidine. acs.orgacs.org

Role of Simple Prebiotic Feedstocks (e.g., Glycolaldehyde, Cyanamide, Glyceraldehyde)

The synthesis of this compound is notable for its reliance on simple, prebiotically plausible feedstock molecules. nih.gov These include:

Glycolaldehyde: A two-carbon sugar that is a precursor to 2-aminooxazole. mdpi.compnas.org

Cyanamide: A simple organic compound that reacts with glycolaldehyde. mdpi.compnas.org

Glyceraldehyde: A three-carbon sugar that reacts with 2-aminooxazole to form the pentose (B10789219) aminooxazoline scaffold. mdpi.comnih.gov

Cyanoacetylene: A reactive nitrile that provides the atoms to complete the pyrimidine ring structure. mdpi.comnih.gov

The formation of these feedstocks is considered plausible under early Earth conditions. For instance, γ-radiolysis of dilute hydrogen cyanide (HCN) solutions can produce both glyceronitrile (a precursor to glycolaldehyde) and cyanamide. pnas.org

Continuous Reaction Network Approaches to Anhydrocytidine Formation

For prebiotic pathways to be truly plausible, they should ideally operate in a continuous fashion, without the need for manual intervention and purification of intermediates. Research has demonstrated the feasibility of generating key precursors for anhydrocytidine synthesis within a continuous reaction network. pnas.orgnih.gov

Starting from an aqueous mixture of simple compounds like sodium chloride, ammonium (B1175870) chloride, phosphate, and hydrogen cyanide as the sole carbon source, a combination of γ-radiolysis and wet-dry cycles can generate glycolaldehyde and cyanamide. pnas.orgnih.gov The subsequent drying of this mixture allows for the formation of 2-aminooxazole. pnas.orgnih.gov These models support the idea that the necessary building blocks for this compound could have arisen spontaneously in a complex mixture, driven by natural geochemical processes. pnas.org

This compound as a Key Intermediate in Prebiotic Nucleotide Assembly

The significance of this compound lies in its ability to serve as a central intermediate, from which pathways can diverge to form a variety of essential nucleotide building blocks.

Divergent Synthesis Strategies for Pyrimidine and Purine (B94841) Nucleosides

This compound is a precursor to the canonical pyrimidine ribonucleosides, cytidine (B196190) and uridine (B1682114). acs.org However, its role extends beyond pyrimidine synthesis. It is a key branching point in proposed reaction networks that could also lead to purine nucleosides, highlighting a potential common origin for these two classes of biomolecules. acs.orgucl.ac.uk

One proposed divergent pathway involves the reaction of ribo-anhydrocytidine with hydrosulfide (B80085) to produce α-thiocytidine. acs.org This can then lead to cytidine and uridine. acs.org Importantly, intermediates in the pyrimidine synthesis pathway, such as anhydrocytidine derivatives, have been shown to be potential starting points for the synthesis of purine deoxynucleosides. nih.gov For example, α-anhydrocytidine can be converted to intermediates that, upon reaction with purine precursors, could form purine deoxynucleosides, while the pyrimidine ribonucleosides persist in the same mixture. nih.gov This suggests a scenario where both RNA pyrimidines and DNA purines could have coexisted on the early Earth. nih.gov

Prebiotic Phosphorylation of Anhydrocytidine and Related Nucleosides

The final step in forming a nucleotide is the addition of a phosphate group. This compound and its derivatives can be phosphorylated under prebiotically plausible conditions. mdpi.com The phosphorylation of arabinose-2,2'-anhydrocytidine can yield cytidine-2',3'-cyclic phosphate. mdpi.com This cyclic phosphate can then, through UV-promoted deamination, be converted to uridine-2',3'-cyclic phosphate. mdpi.comresearchgate.net

The phosphorylation of anhydrocytidine derivatives is a critical step, as it can also influence the stability and subsequent reactivity of the nucleosides. For instance, in the synthesis of threose nucleic acid (TNA) monomers, phosphorylation of a threo-anhydrocytidine derivative prevents an undesirable cyclization reaction and facilitates the formation of the desired nucleotide. researchgate.net Research has also shown that alternative phosphorylation strategies can lead to the formation of nucleotide 5'-phosphates, which are the form universally used in modern biology. rsc.org

The table below summarizes the key compounds involved in the prebiotic synthesis of this compound and its subsequent conversion to nucleotides.

Compound NameRole in Prebiotic Synthesis
This compound Key intermediate in pyrimidine nucleotide synthesis.
Glycolaldehyde Precursor to 2-aminooxazole.
Cyanamide Reacts with glycolaldehyde to form 2-aminooxazole.
Glyceraldehyde Reacts with 2-aminooxazole to form pentose aminooxazolines.
Cyanoacetylene Reacts with aminooxazoline intermediates to form the anhydrocytidine ring system.
2-Aminooxazole Intermediate formed from glycolaldehyde and cyanamide.
Arabinose amino-oxazoline Intermediate that reacts with cyanoacetylene.
Ribo-aminooxazoline Crystalline intermediate that reacts with cyanoacetylene.
Cytidine Canonical pyrimidine ribonucleoside formed from anhydrocytidine.
Uridine Canonical pyrimidine ribonucleoside formed from anhydrocytidine derivatives.
Inorganic phosphate Catalyst and reactant in various steps of the synthesis.
4,5-Dicyanoimidazole Captures cyanoacetylene to form a stable surrogate.
N-Cyanovinyl-4,5-dicyanoimidazole A stable surrogate for cyanoacetylene.
α-Thiocytidine Intermediate in a divergent pathway from anhydrocytidine.
Cytidine-2',3'-cyclic phosphate Phosphorylated derivative of anhydrocytidine.
Uridine-2',3'-cyclic phosphate Formed from cytidine-2',3'-cyclic phosphate.

Influence of Environmental Conditions on Prebiotic Transformations

The prebiotic synthesis of this compound is not an isolated chemical event but is deeply intertwined with the diverse and dynamic environmental conditions of the early Earth. Factors such as aqueous systems, ultraviolet (UV) irradiation, the presence of molecules like hydrogen sulfide (B99878), and the catalytic activity of metal ions are thought to have played a crucial role in the formation and subsequent transformation of this key intermediate.

Aqueous Systems and UV Irradiation:

Water was the universal solvent on the primordial Earth, and most prebiotic reactions are envisioned to have occurred in aqueous environments. The synthesis of this compound from precursors like arabinose aminooxazoline and cyanoacetylene is a process that can proceed in water. nih.govmdpi.com However, the role of water is multifaceted, as it can also lead to hydrolysis of key intermediates. ucl.ac.uk

Ultraviolet radiation from the young sun was a significant energy source on the early Earth's surface. acs.org UV light has been shown to be a critical driver in the prebiotic synthesis of pyrimidine ribonucleotides. researchgate.net For instance, UV irradiation is essential for the photoanomerization of α-2-thioribocytidine to its β-anomer, a key step in the pathway leading from this compound to canonical pyrimidine ribonucleosides. acs.orgnih.gov This process is remarkably efficient and selective. acs.org Furthermore, UV light can drive redox cycles, such as those involving cyanocuprate complexes, to generate reducing agents necessary for the synthesis of sugar precursors of this compound. nih.govacs.org However, UV light can also be destructive, and the stability of key precursors like 2-thiooxazole under UV irradiation is a critical consideration, suggesting the need for protective environments or rapid subsequent reactions. researchgate.net

Hydrogen Sulfide (H₂S):

Hydrogen sulfide, likely abundant from volcanic outgassing, has been identified as a key player in prebiotic chemical networks. springernature.comnih.gov In the context of this compound chemistry, H₂S plays a crucial role in the thiolysis of the anhydro- bond, leading to the formation of 2-thiocytidine (B84405) derivatives. acs.orgresearchgate.net This reaction is a critical branch point, enabling the subsequent photoanomerization to the biologically relevant β-anomer. acs.org The presence of H₂S can also mediate photoreduction reactions, a process that has been demonstrated to convert RNA derivatives into DNA building blocks, highlighting a potential prebiotic link between RNA and DNA. acs.orgnih.govnih.gov For example, the photoreduction of a thioanhydronucleoside, derived from 2-thiouridine, in the presence of H₂S yields a 2'-deoxy derivative. acs.org

Metal Ion Catalysis:

Metal ions, readily available on the prebiotic Earth, are known to catalyze a wide range of organic reactions. nih.gov In the context of nucleic acid chemistry, divalent metal ions like Mg²⁺ are essential for the folding and catalytic activity of many ribozymes. nih.govnih.gov While the direct catalytic role of metal ions in the formation of this compound itself is less explicitly detailed, their influence on the broader reaction network is significant. For instance, magnesium chloride has been shown to improve the yield of glycosylation reactions involving intermediates derived from the this compound pathway. nih.gov Metal ions can also influence the stability of RNA, with high concentrations sometimes leading to increased hydrolysis. nih.gov The presence of Fe²⁺, thought to be abundant in the anoxic conditions of the early Earth, could have expanded the catalytic capabilities of early nucleic acids. nih.gov

The interplay of these environmental factors created a complex chemical landscape where the synthesis and transformation of this compound could occur, leading to the building blocks of the first genetic polymers.

Implications of this compound Chemistry for the Origins of Life Hypotheses

The prebiotic chemistry of this compound provides significant support for several leading hypotheses about the origin of life, particularly the RNA World hypothesis and the emergence of alternative genetic polymers.

Contribution to the RNA World Hypothesis and Alternative Genetic Polymers

The "RNA World" hypothesis posits that RNA was the first self-replicating molecule, capable of both storing genetic information and catalyzing chemical reactions. nih.gov A major challenge for this hypothesis has been to explain the prebiotic synthesis of ribonucleotides. The pathway involving this compound offers a plausible solution. acs.org This route, starting from simple precursors, leads to the formation of pyrimidine ribonucleotides in a stereospecific manner. nih.govmdpi.com The conversion of ribose aminooxazoline to α-ribocytidine via this compound is an efficient process. acs.org Although the direct photoanomerization to β-ribocytidine is inefficient, the pathway through 2-thiocytidine provides a highly effective UV-mediated route to the correct anomer. acs.org

Furthermore, the chemistry surrounding this compound is not limited to RNA. It also provides a gateway to alternative genetic polymers that may have preceded or coexisted with RNA.

Arabinonucleic Acids (ANA): Research has shown that intermediates in the this compound pathway can be diverted to produce arabinonucleosides, the building blocks of ANA. ucl.ac.ukspringernature.com ANA is a genetically and catalytically competent polymer, suggesting it could have played a role in early life. ucl.ac.ukspringernature.com The hydrolysis of arabino-2,2'-anhydrocytidine can yield arabino-cytidine and arabino-uridine. springernature.com This suggests that a divergent synthesis could produce both RNA and ANA precursors from a common set of intermediates. ucl.ac.uk

Threose Nucleic Acid (TNA): The principles of the this compound synthesis have been extended to the formation of threose nucleic acid (TNA) monomers. researchgate.net Tetrose aminooxazolines react with cyanoacetylene to form tetrose 2,2'-anhydrocytidines, which can then be converted to α-threo-cytidine, an essential component of TNA, through a series of reactions including thiolysis and photoanomerization. researchgate.net The selective formation of TNA monomers under prebiotically plausible conditions suggests that TNA may have coexisted with RNA at the dawn of life. researchgate.netucl.ac.uk

3'-Amino-Threose Nucleic Acid (3'-amino-TNA): The reaction of threose aminooxazolines with cyanoacetylene can also lead to the formation of 3'-amino-TNA precursors. researchgate.net This chemistry demonstrates a selective pathway to aminonucleosides, which have shown promise in non-enzymatic replication. researchgate.netucl.ac.uk The ease and selectivity of this formation suggest that 3'-amino-TNA could have been present on the early Earth. researchgate.netucl.ac.uk

Understanding Chemical Reaction Networks and Evolutionary Logic in Prebiotic Systems

The study of this compound's prebiotic synthesis provides a powerful lens through which to view the logic of chemical evolution. Instead of a linear, step-by-step process, the formation of biomolecules likely arose from complex and interconnected chemical reaction networks. nih.govmdpi.com The pathway to pyrimidine ribonucleotides via this compound is a prime example of such a network, where a series of reactions, influenced by environmental factors, leads to the selective formation of the building blocks of life. nih.govmdpi.com

This "systems chemistry" approach reveals an inherent evolutionary logic. nih.govmdpi.com The network is not a random collection of reactions but a system where certain pathways are favored, leading to the accumulation of specific, biologically relevant molecules. For instance, the crystallization of ribose aminooxazoline from a complex mixture of sugars provides a crucial purification step, ensuring the correct stereochemistry for the subsequent formation of this compound. acs.org Similarly, the photochemical anomerization of 2-thiocytidine derivatives selectively produces the β-anomer required for Watson-Crick base pairing. acs.org

The divergent nature of the synthesis, where a common intermediate like this compound can lead to both pyrimidine and purine nucleosides (or their precursors), and even to different types of nucleic acids, suggests a chemical robustness and adaptability in prebiotic systems. ucl.ac.ukacs.org This inherent logic, where the reaction network itself selects for the "fittest" molecules, provides a compelling model for how the chemical complexity of life could have emerged from simpler beginnings. The interconnectedness of these pathways, linking the synthesis of nucleotides with that of amino acids under similar conditions, further strengthens the concept of a unified prebiotic chemistry. ucl.ac.uk

Chemical Compounds Mentioned

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 Anhydrocytidine

Strategies for the Laboratory Synthesis of 2,2'-Anhydrocytidine

The formation of the anhydro bridge between the C2 position of the pyrimidine (B1678525) base and the C2' position of the sugar is the key transformation in synthesizing this compound. This is typically achieved through intramolecular cyclization of cytidine (B196190) or its activated derivatives.

The most direct route to this compound involves the intramolecular cyclization of cytidine. This process requires the activation of the 2'-hydroxyl group to facilitate nucleophilic attack by the C2-carbonyl oxygen of the cytosine base. A common method involves treating cytidine with a mixture of phosphorous oxychloride and dimethylformamide (DMF) at room temperature. google.com Another established procedure utilizes the reaction of uridine (B1682114) with diphenyl carbonate and sodium bicarbonate in DMF at elevated temperatures to produce the corresponding anhydrouridine, a strategy that can be adapted for cytidine derivatives. google.com These reactions proceed by creating a good leaving group at the C2' position, which is then displaced by the adjacent C2-carbonyl oxygen.

Protecting group chemistry is crucial for directing the synthesis and avoiding unwanted side reactions. For instance, a convenient synthesis of N⁴,O³′,O⁵′-triacetyl-2′-ketocytidine begins with the protection of cytidine via acetylation, followed by the formation of N⁴,O³′,O⁵′-triacetyl-2,2′-anhydrocytidine. tandfonline.com

A notable strategy involves the use of cyclic sulfite (B76179) intermediates derived from xylo-nucleosides. nih.gov The synthesis of 2,2'-anhydro-pyrimidine nucleosides can be achieved in high yields from the corresponding 3',5'-O-sulfinyl xylo-nucleosides. nih.gov This method leverages the specific stereochemistry of the xylose sugar to facilitate the desired cyclization upon deprotection and activation. nih.gov

Synthetic strategies for this compound and its derivatives can be broadly categorized as either one-step or multistep processes.

A convenient one-step synthesis involves the direct conversion of acylated pyrimidine ribonucleosides into their 2,2'-anhydro-1-(3',5'-di-O-acyl-β-D-arabinofuranosyl)pyrimidine counterparts. nih.gov This approach is efficient for preparing specific acylated derivatives.

Conversely, multistep syntheses offer greater control and flexibility for producing more complex analogs. A representative multistep approach is the four-step synthesis of N⁴,O³′,O⁵′-triacetyl-2′-ketocytidine from cytidine. tandfonline.com This process involves:

Acetylation of cytidine.

Formation of the 2,2'-anhydro linkage.

Opening of the anhydro ring to form the arabino derivative.

Oxidation of the 2'-hydroxyl group. tandfonline.com

Prebiotic synthesis pathways also demonstrate multistep formations, where tetrose aminooxazolines react with cyanoacetylene (B89716) to yield tetrose 2,2'-anhydrocytidines, which are then further transformed. nih.govresearchgate.net

Table 1: Comparison of Selected Synthetic Approaches to this compound and its Derivatives

Starting MaterialKey Reagents/IntermediatesApproach TypeProductReference
CytidinePhosphorous oxychloride, DMFOne-Step CyclizationThis compound google.com
Pyrimidine RibonucleosidesAcylating agentsOne-Step Cyclization2,2'-Anhydro-1-(3',5'-di-O-acyl-β-D-arabinofuranosyl)pyrimidines nih.gov
xylo-NucleosideCyclic sulfite intermediateMultistep2,2'-Anhydro-pyrimidine nucleosides nih.gov
CytidineAcetic anhydride, reagents for cyclization, hydrolysis, and oxidationMultistepN⁴,O³′,O⁵′-Triacetyl-2′-ketocytidine tandfonline.com

Utilization of Specific Intermediates and Protecting Group Chemistry (e.g., Cyclic Sulfites)

Derivatization and Functionalization of the this compound Scaffold

The strained anhydro bridge in this compound serves as a reactive handle for introducing a wide range of functional groups, particularly at the sugar moiety. This allows for the synthesis of a vast library of modified nucleosides.

The opening of the anhydro ring is a common strategy for introducing substituents at the 2' position with concomitant formation of an arabinofuranosyl sugar.

2'-Fluoro Derivatives: A direct conversion of this compound to (2'R)-D-2'-deoxy-2'-fluorocytidine can be accomplished by reaction with potassium fluoride (B91410) and a crown ether. google.com This provides a route to important antiviral and therapeutic nucleoside analogs.

2'-O-Substituted Derivatives: 2'-O-alkyl ribonucleosides can be prepared by treating 2,2'-anhydropyrimidine nucleosides with an appropriate alcohol in the presence of a Lewis acid, such as a trialkyl borate. google.comgoogle.com This method allows for the synthesis of derivatives like 2'-O-methylcytidine.

3'-O-Acyl Derivatives: Acylation at the 3' and 5' positions is a common step in multistep syntheses. For example, the synthesis of N⁴,O³′,O⁵′-triacetyl-2,2′-anhydrocytidine is a key step en route to other functionalized cytidine analogs. tandfonline.com The anhydro linkage directs subsequent reactions, and the acyl groups can be selectively removed later in the synthetic sequence.

The rigid, bicyclic nature of the this compound scaffold imposes significant steric constraints, which can be exploited to achieve highly selective chemical transformations.

Regioselectivity: In prebiotic synthesis models, the reaction of pentose (B10789219) aminooxazolines with cyanoacetylene quantitatively converts them to 2,2'-anhydrocytidines, building the nucleobase onto the sugar scaffold in a highly regioselective manner. researchgate.netucl.ac.uk The subsequent thiolysis of these anhydrocytidines can also be selective. For example, aqueous thiolysis can lead to different products compared to thiolysis in formamide (B127407), which tends to produce 2-thiocytidine (B84405) derivatives. ucl.ac.uknih.gov

Stereoselectivity: The formation of the anhydro bridge itself is a stereoselective process, locking the sugar into a specific conformation. The subsequent ring-opening reaction is also stereospecific. The attack of a nucleophile at the C2' position occurs with inversion of configuration, leading exclusively to the arabino stereoisomer. For example, the reaction of 2,2'-anhydro nucleosides with anhydrous hydrogen halides gives 2'-halogeno-2'-deoxy nucleosides with the arabino configuration. researchgate.net This controlled introduction of substituents is fundamental to the synthesis of biologically active nucleoside analogs.

Table 2: Selected Functionalization Reactions of the this compound Scaffold

Reaction TypeReagent(s)Position(s) ModifiedProduct TypeReference
Fluorination (Ring Opening)Potassium fluoride, crown etherC2'2'-Deoxy-2'-fluorocytidine (B130037) (arabino) google.com
Alkylation (Ring Opening)Alcohol (e.g., Methanol), Lewis Acid (e.g., Trialkyl borate)O2'2'-O-Alkylcytidine (arabino) google.com
Halogenation (Ring Opening)Anhydrous hydrogen halides (e.g., HF, HCl)C2'2'-Halogeno-2'-deoxy nucleosides (arabino) researchgate.net
AcylationAcetic anhydrideN4, O3', O5'N⁴,O³′,O⁵′-Triacetyl-2,2′-anhydrocytidine tandfonline.com
ThiolysisHydrogen sulfide (B99878) (H₂S)C22-Thiocytidine derivatives ucl.ac.uk

Ring-Opening Reactions to Arabino-Nucleoside Analogues

The strained ether linkage in this compound makes it a valuable precursor for the synthesis of various nucleoside analogues, particularly those with an arabinofuranosyl configuration. The ring-opening of the anhydro bridge is a key transformation that allows for the introduction of different functional groups at the 2'-position, leading to the formation of arabino-nucleosides.

One of the most direct transformations is the hydrolysis of the anhydro bond. In aqueous solutions, this compound can be converted to 1-β-D-arabinofuranosylcytosine, commonly known as cytarabine (B982) or ara-C. ucl.ac.ukebi.ac.uk This reaction represents a fundamental ring-opening process, yielding the corresponding arabinonucleoside. ucl.ac.uk The hydrolysis proceeds quantitatively under various pH and temperature conditions. ebi.ac.uk

More complex synthetic strategies utilize protected forms of this compound to achieve specific modifications. For instance, a convenient synthesis of N⁴,O³′,O⁵′-triacetyl-2′-ketocytidine involves the initial formation of N⁴,O³′,O⁵′-triacetyl-2,2′-anhydrocytidine. tandfonline.com This intermediate is then subjected to a ring-opening reaction to generate the arabino derivative, which is subsequently oxidized at the 2' position. tandfonline.com

Furthermore, the reaction of cytidine with various 2-O-acyloxyisobutyryl chlorides directly produces 2,2'-anhydro-1-(3'-O-acyl-beta-d-arabinofuranosyl)cytosine hydrochlorides. nih.gov These compounds are themselves arabino-nucleoside analogues derived from the cyclization reaction, which can be considered a reverse of the ring-opening process but highlights the accessibility of the arabino configuration from cytidine via anhydro intermediates. nih.gov The reaction with O-acetylsalicyloyl chloride, for example, provides an alternative route to 3'-O-acetyl-2,2'-anhydrocytidine hydrochloride. nih.gov

The table below summarizes key ring-opening reactions of this compound to its arabino-analogues.

Starting MaterialReagents/ConditionsProductReference
This compound (ancitabine)Aqueous solution (pH 1.5-10.7)Cytarabine (ara-C) ebi.ac.uk
N⁴,O³′,O⁵′-Triacetyl-2,2′-anhydrocytidineRing-opening reagentsN⁴,O³′,O⁵′-Triacetyl-arabino-cytidine derivative tandfonline.com
Cytidine2-O-Acyloxyisobutyryl chlorides2,2'-Anhydro-1-(3'-O-acyl-β-D-arabinofuranosyl)cytosine hydrochlorides nih.gov
This compoundHydrogen halides (e.g., HF) in DMF or dioxane2'-Halogeno-2'-deoxycytidine analogues researchgate.netdss.go.th

Formation of Thio-Anhydro Derivatives and Their Conversions (e.g., Photoreduction, Thiolysis)

The anhydro linkage of this compound and its derivatives enables the introduction of sulfur, leading to thio-analogues that are important intermediates for further transformations. These transformations include thiolysis, which involves the ring-opening by a sulfur nucleophile, and photoreactions of the resulting thionucleosides.

Formation of Thio-Derivatives and Thiolysis

The reaction of this compound with sulfur-containing reagents can proceed via different pathways depending on the reaction conditions. Thiolysis of arabino-2,2'-anhydrocytidine in formamide with sodium hydrogen sulfide (NaHS) results in the formation of 2-thio-arabino-cytidine. researchgate.netnih.gov However, performing the thiolysis in a neutral aqueous solution leads to a different outcome. ucl.ac.ukresearchgate.net Initially, the anhydro ring is hydrolyzed to yield arabino-cytidine (ara-C), which then undergoes a slow subsequent reaction with H₂S to afford 4-thio-β-arabino-uridine. ucl.ac.ukresearchgate.net This highlights a significant solvent-dependent selectivity in the thiolysis reaction.

Similarly, the thiolysis of α-ribo-anhydrocytidine with NaHS in formamide produces α-2-thioribocytidine. nih.govnih.gov Subsequent oxidation of the 2-thio derivatives can lead back to the anhydro ring. For example, oxidation of 2-thio-β-arabino-cytosine with hydrogen peroxide (H₂O₂) in water at pH 7 quantitatively reforms the this compound. researchgate.net

Another approach to sulfur-containing derivatives involves treating this compound with phosphorus pentasulfide (P₂S₅) in hexamethylphosphoramide (B148902) (HMPTA), which initially forms a 3'-O-phosphorodithioate intermediate. liverpool.ac.uk

Photoreduction and Photochemical Conversions

Thio-derivatives of cytidine are often photoactive and can undergo various transformations upon UV irradiation. A key reaction is photoanomerization, where UV light mediates the conversion between anomers. For instance, α-2-thiocytidine, produced from the thiolysis of α-anhydrocytidine, can be efficiently converted to the β-anomer, 2-thiocytidine, by irradiation with UV light (e.g., 254 nm). nih.govresearchgate.net

However, the photoreduction of thio-anhydro derivatives of cytidine is not straightforward. While 2,2'-thioanhydrouridine can undergo photoreduction in the presence of sulfide to yield 2'-deoxy-2-thiouridine, the analogous 2,2'-thioanhydrocytidine does not exhibit the same reactivity. ucl.ac.ukchemrxiv.org Instead of reduction, irradiation of 2,2'-thioanhydrocytidine leads to a more rapid destructive process, yielding 2-thiocytosine (B14015) as a major product without any detectable reduced compounds. ucl.ac.ukchemrxiv.org Theoretical calculations suggest that while thioanhydrocytidine should be capable of undergoing a similar photoreduction mechanism to its uridine counterpart, competing degradation pathways dominate. chemrxiv.org This difference in photochemical behavior highlights the subtle influence of the nucleobase structure on the reaction outcome.

The table below details the conditions and products of various transformations involving thio-derivatives.

Starting MaterialReagents/ConditionsProduct(s)Transformation TypeReference
arabino-2,2'-AnhydrocytidineNaHS, formamide, 50 °C2-Thio-arabino-cytidine (31%), arabino-Cytidine (24%)Thiolysis researchgate.netnih.gov
arabino-2,2'-AnhydrocytidineH₂S, water (pH 7)arabino-Cytidine (quant.), then 4-Thio-β-arabino-uridineThiolysis/Hydrolysis ucl.ac.ukresearchgate.net
α-ribo-AnhydrocytidineNaHS, formamideα-2-Thioribocytidine (84%)Thiolysis nih.govnih.gov
α-2-ThiocytidineUV light (254 nm)β-2-ThiocytidinePhotoanomerization nih.govresearchgate.net
2,2'-ThioanhydrocytidineUV light, sulfide2-Thiocytosine (29%)Photodegradation ucl.ac.ukchemrxiv.org
2-Thio-β-arabino-cytosineH₂O₂, water (pH 7)This compound (quant.)Oxidation/Cyclization researchgate.net

Chemical Stability and Degradation Pathways of this compound and its Analogues

Influence of pH on Compound Stability and Transformation Products

The chemical stability of this compound (also known by the drug name ancitabine) is highly dependent on the pH of the aqueous solution. The primary transformation product under all studied conditions is cytarabine (ara-C), formed by the hydrolysis of the 2,2'-anhydro bridge. ebi.ac.uk

Kinetic studies have revealed a distinct pH-rate profile for this conversion. ebi.ac.uk

Alkaline Conditions (pH > 7): In alkaline solutions, the rate of hydrolysis shows a first-order dependence on the hydroxide (B78521) ion concentration, with the pH-rate profile being linear with a slope of 1. This indicates a specific-base catalyzed hydrolysis mechanism. ebi.ac.uk The compound is significantly less stable under these conditions.

Acidic to Neutral Conditions (pH ≤ 4): The compound exhibits maximum stability in the pH region of 4 and below. In this range, the hydrolysis rate becomes pH-independent. ebi.ac.uk Buffer catalysis in this acidic region was found to be insignificant. ebi.ac.uk At 30°C and a pH of 4 or less, it is calculated that an aqueous solution of this compound will retain 90% of its initial concentration for 12 days. ebi.ac.uk

Near-Neutral pH: At near-neutral pH, this compound readily hydrolyzes. ucl.ac.uk

Analogues such as the 5'-chloro-5'-deoxy derivative of this compound (Cl-cC) show similar pH-dependent stability. This derivative is more stable in acidic solutions but transforms into 5'-chloro-araC and 2',5'-anhydro-araC under alkaline conditions.

The stability data is summarized in the table below.

CompoundpH RangeStability CharacteristicPrimary Transformation ProductReference
This compound (Ancitabine)≤ 4Maximum stability, pH-independent hydrolysis rateCytarabine (ara-C) ebi.ac.uk
This compound (Ancitabine)AlkalineDecreased stability, specific-base catalyzed hydrolysisCytarabine (ara-C) ebi.ac.uk
5'-Chloro-5'-deoxy-2,2'-anhydrocytidineAcidicMore stable-
5'-Chloro-5'-deoxy-2,2'-anhydrocytidineAlkalineLess stable, undergoes transformation5'-Chloro-araC, 2',5'-Anhydro-araC

Identification of Chemical Degradation Mechanisms

The principal chemical degradation pathway for this compound in aqueous solution is the hydrolysis of the C2-O-C2' anhydro bond. ebi.ac.uk This reaction results in the quantitative conversion of this compound to cytarabine (ara-C). ebi.ac.uk Studies have confirmed that this degradation is a chemical process rather than an enzymatically mediated one. ebi.ac.uk

The mechanism of this hydrolytic cleavage is influenced by the pH:

Specific-Base Catalysis: In alkaline environments (pH > 7), the degradation proceeds via specific-base catalysis. The hydroxide ion acts as the nucleophile, attacking one of the carbon atoms of the anhydro bridge (likely the C2 position of the pyrimidine ring), leading to the opening of the five-membered ring.

Water-Catalyzed Hydrolysis: In the pH-independent region (pH ≤ 4), the degradation is attributed to the spontaneous, water-catalyzed hydrolysis of the anhydro bond. The rate is limited by the attack of a neutral water molecule on the protonated or unprotonated substrate. The lack of significant buffer catalysis suggests that general acid or base catalysis by buffer components does not play a major role in this pH range. ebi.ac.uk

Mechanistic Investigations of 2,2 Anhydrocytidine S Biological Activity and Molecular Interactions Non Clinical

Elucidation of Molecular Mechanisms in Biological Systems

The biological activity of 2,2'-Anhydrocytidine, a cytosine analogue, stems from its intricate interactions with various cellular components and its ability to modulate key cellular processes. biosynth.com Although the precise mechanisms are not fully elucidated, research points towards its role in disrupting fundamental cellular functions. biosynth.comchemsynlab.com

Interactions with Cellular Components (e.g., Binding to Fatty Acids and Tubule Cells in Liver)

Further research has highlighted unusual features in exocytosis from rat submandibular granular tubules following stimulation with cyclocytidine, a related compound. This includes alterations in the granule membrane, suggesting an interaction with cellular secretory machinery.

Modulation of Cellular Processes (e.g., Epidermal Growth Factor Induction, Inhibition of Nuclear DNA Phase Transition Temperature)

This compound has been observed to influence significant cellular processes. It has been shown to induce the production of epidermal growth factor (EGF). biosynth.comchemsynlab.com EGF is a potent signaling molecule involved in cell growth, proliferation, and differentiation, and its induction by this compound could be a key factor in its biological activity.

Furthermore, the compound has been demonstrated to inhibit the phase transition temperature of nuclear DNA. biosynth.comchemsynlab.com This suggests an interaction with the genetic material of the cell, potentially altering its stability and accessibility for processes like replication and transcription. By affecting the physical properties of DNA, this compound may interfere with the normal cell cycle and function. chemsynlab.com

In Vitro and Pre-clinical Model System Studies of Biological Effects

Antiviral Activity Mechanisms in Cell Culture Models (e.g., against RNA viruses, DNA viruses like Vaccinia and Herpes)

This compound has demonstrated notable antiviral activity in various cell culture models. Its efficacy is particularly pronounced against certain DNA viruses. nih.gov Studies have shown that it possesses high antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism of action against DNA viruses is believed to involve the inhibition of DNA synthesis. Specifically, its derivatives have shown maximal activity against DNA viruses such as vaccinia and Herpes viruses in tissue culture when containing acyl groups with 8-12 carbon atoms. nih.gov

The compound and its derivatives have also been investigated for activity against RNA viruses. For instance, 2,2'-Cyclocytidine hydrochloride has been studied against vesicular stomatitis virus (VSV), a model RNA virus. Preliminary studies have also indicated moderate activity of related compounds against Punta Toro and yellow fever viruses. dtic.mil

Virus Type Specific Virus Examples Observed Effect in Cell Culture
DNA VirusesVaccinia, Herpes Simplex Virus (HSV), Cytomegalovirus (CMV)Inhibition of viral replication, maximal activity with C8-C12 acyl derivatives. nih.gov
RNA VirusesVesicular Stomatitis Virus (VSV), Punta Toro virus, Yellow Fever virusAntiviral activity demonstrated. dtic.mil

Antileukemic Activity Mechanisms in Cell Culture and Animal Models (e.g., against Solid Tumors in Mice, L1210 Leukemia Cells, Inhibition of DNA/RNA Synthesis)

The antileukemic properties of this compound have been a significant focus of research. thegoodscentscompany.com As a prodrug of arabinosylcytosine (araC), a potent antileukemic agent, its mechanism is closely linked to the inhibition of nucleic acid synthesis. Upon administration, it is slowly hydrolyzed to cytarabine (B982), which is then converted to its active triphosphate form. chemsynlab.com This active form competes with deoxycytidine triphosphate for incorporation into DNA, leading to the cessation of DNA replication, particularly during the S phase of the cell cycle. chemsynlab.com This also results in the inhibition of DNA and RNA polymerases. chemsynlab.com

In vitro studies have demonstrated its ability to inhibit the growth of L1210 leukemia cells. A derivative, 5'-chloro-5'-deoxy-cyclocytidine (Cl-cC), was shown to inhibit DNA synthesis in these cells with a 50% inhibitory concentration (IC50) of 0.09 µmol/l, while having a much weaker effect on RNA synthesis (IC50 > 250 µmol/l) and no effect on protein synthesis.

In animal models, this compound has shown anticancer activity against solid tumors in mice. biosynth.comchemsynlab.com The activity of its derivatives against L1210 leukemia in mice has been shown to vary significantly based on the length of the acyl groups, with long-chain (C16-C22) esters exhibiting high activity. nih.gov

Model System Cancer Type Observed Mechanistic Effect
L1210 Leukemia Cells (In Vitro)LeukemiaInhibition of DNA synthesis.
Mice (In Vivo)Solid TumorsAnticancer activity. biosynth.comchemsynlab.com
Mice (In Vivo)L1210 LeukemiaHigh activity with long-chain (C16-C22) ester derivatives. nih.gov

This compound as a Model for Fundamental Biochemical Interactions

Beyond its direct therapeutic potential, this compound serves as a valuable model compound for studying fundamental biochemical interactions. Its rigid bicyclic structure, resulting from the anhydro bridge between the sugar and the base, provides a unique scaffold for investigating molecular recognition and stability. biosynth.comchemsynlab.com

The compound is utilized as a model system for exploring hydrogen bonding interactions and chemical stability. biosynth.comchemsynlab.com The fixed orientation of the nucleobase relative to the sugar moiety allows for more defined studies of interactions with enzymes and other biological macromolecules. This structural constraint is also instrumental in the synthesis of other nucleoside analogues. nih.gov For instance, the reaction of 2,2'-anhydropyrimidine nucleosides is a key step in the synthesis of 2'-O-substituted pyrimidine (B1678525) nucleosides, which are important components in the development of oligonucleotide analogs for therapeutic and diagnostic purposes. google.com

Furthermore, its role as an intermediate in prebiotic synthesis models highlights its fundamental nature in the potential origins of nucleic acids. acs.orgnih.govucl.ac.uk Researchers have used it to explore pathways for the formation of both RNA and DNA building blocks under plausible prebiotic conditions. nih.gov

Studies on Hydrogen Bonding Interactions

Hydrogen bonds play a pivotal role in the structure and function of nucleic acids. In the context of this compound, investigations have focused on how its unique structure influences its hydrogen bonding capabilities. While direct studies on hydrogen bonding involving this compound are not extensively detailed in the provided results, its utility as a model system for such interactions is acknowledged. biosynth.com The fixed orientation of the molecule provides a stable platform to study the geometry and energetics of hydrogen bonds.

In related studies of modified nucleosides, the significance of hydrogen bonding is evident. For instance, in G:s2C base pairs, the hydrogen bond distances are crucial for the stability of the duplex. pnas.org The substitution of an oxygen atom with a larger sulfur atom in 2-thiocytidine (B84405) (s2C) leads to longer and weaker hydrogen bonds compared to the canonical G:C pair. pnas.org Specifically, the N2–S2 hydrogen bond is significantly longer, which in turn affects the central N1–N3 hydrogen bond. pnas.org Conversely, in an I:s2C base pair, the N1–N3 hydrogen bond is shorter and stronger, which may partially compensate for the absence of a third hydrogen bond. pnas.org These examples underscore the subtle yet critical role of hydrogen bond distances and strengths in molecular recognition and stability, principles that can be extrapolated to the interactions of this compound.

Table 1: Hydrogen Bond Distances in Modified Base Pairs

Base Pair Interacting Atoms Bond Distance (Å)
G:s2C O6–N4 2.8
N1–N3 3.0
N2–S2 3.2
I:s2C N1–N3 2.7

Data sourced from crystallographic studies of G:s2C and I:s2C base pairs. pnas.org

Enzymatic Interactions and Proto-Enzyme-Catalyzed Pathways

The study of this compound and related molecules provides insights into the evolution of enzymatic pathways. In prebiotic chemistry, non-enzymatic reactions are thought to have laid the groundwork for the complex metabolic networks seen today. nih.govresearchgate.net The formation of this compound derivatives is a key step in some proposed prebiotic syntheses of nucleotides. researchgate.net

For example, the reaction of pentose (B10789219) aminooxazolines with cyanoacetylene (B89716) in water at neutral pH quantitatively produces 2,2'-anhydrocytidines, effectively building the nucleobase onto the sugar scaffold. researchgate.net This type of reaction demonstrates how key biomolecules could have formed under plausible early Earth conditions without the need for sophisticated enzymes.

Furthermore, the chemical properties of anhydro-nucleosides can inform our understanding of proto-enzymatic catalysis. The intramolecular interaction in D-arabinofuranosyl-2,2′-anhydrocytidine that directs phosphorylation to the O3' position is an example of how substrate conformation can influence the outcome of a reaction, a principle fundamental to enzyme catalysis. ucl.ac.uk

The study of non-enzymatic reaction networks, such as those resembling glycolysis and the pentose phosphate (B84403) pathway, suggests that the core logic of metabolism may have existed before the evolution of enzymes. nih.gov Metal ions and small molecules could have catalyzed these early reactions. The transition from these proto-enzymatic systems to the highly efficient and specific enzyme-catalyzed pathways of modern biology is a central question in the study of the origin of life. researchgate.net

Computational and Theoretical Approaches to 2,2 Anhydrocytidine Research

Quantum Chemical Calculations and Spectroscopic Analysis Methods (Excluding Basic Identification)

Quantum chemical calculations offer a powerful lens to examine the electronic structure and reactivity of 2,2'-Anhydrocytidine at the atomic level. These methods are particularly useful for studying transient states and reaction pathways.

Density Functional Theory (DFT) is a prominent computational method used to investigate the mechanisms of reactions involving this compound. It is particularly valuable in the context of prebiotic chemistry, where this compound serves as a key intermediate. For instance, in proposed prebiotic syntheses, tetrose aminooxazolines react with cyanoacetylene (B89716) to yield tetrose 2,2'-anhydrocytidines. nih.govresearchgate.net DFT calculations can model the transition states and energy profiles of such reactions, elucidating the feasibility and selectivity of the proposed pathways.

Advanced electronic structure methods are employed to understand subsequent transformations. A critical reaction is the thiolysis of this compound, which regioselectively positions a sulfur atom at the C2 position of the nucleobase. nih.govresearchgate.net This step is crucial as it sets up the molecule for subsequent photochemical anomerization. Computational studies can help predict the energetics of this ring-opening reaction and explain its regioselectivity. While explicit DFT studies on this specific thiolysis are not detailed in the provided results, the principles of using DFT to study reaction mechanisms, such as proton transfers and reaction energies, are well-established for similar systems. rug.nl

The table below summarizes the application of computational methods in studying reactions relevant to this compound.

Reaction Step Computational Method Investigated Properties Significance
Formation from AminooxazolineDFT, Ab initio methodsTransition state energies, Reaction coordinatesElucidates the efficiency and plausibility of prebiotic formation pathways. nih.govmdpi.com
ThiolysisDFTActivation energies, Reaction energiesExplains the regioselectivity of sulfur addition to the nucleobase. nih.govresearchgate.net
Photoreduction of Thio-derivativesDFTElectron pushing models, Excited state potential energy surfacesDetails the mechanism of converting RNA precursors to DNA precursors. nih.gov

Theoretical methods are crucial for understanding the photochemical behavior of this compound derivatives, particularly the anomerization process that converts the initial α-anomer to the biologically relevant β-anomer. acs.org While this compound itself is not directly photo-anomerized, its 2-thio derivative, α-2-thiocytidine, undergoes a highly efficient photochemical anomerization. nih.govacs.org

Computational models, including those based on DFT, can map the excited-state potential energy surfaces of these molecules. This allows researchers to trace the pathway from photoexcitation to the formation of intermediates, such as diradicals, which lead to the inversion of stereochemistry at the anomeric carbon (C1'). nih.gov The efficiency of this process for 2-thiocytidine (B84405) compared to the extremely inefficient anomerization of cytidine (B196190) itself highlights the profound effect of the 2-thio modification, a phenomenon best explained through detailed electronic structure calculations. acs.org These calculations can reveal how the sulfur atom alters the electronic distribution in the excited state, favoring the anomerization pathway over degradative reactions. nih.govnih.gov This selective photoanomerization is a cornerstone of a high-yielding, protecting-group-free prebiotic synthesis of cytidine. nih.govresearchgate.net

Density Functional Theory (DFT) and Advanced Electronic Structure Methods for Reaction Mechanisms

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide a dynamic picture of this compound, exploring its conformational landscape and interactions with its environment.

The rigid 2,2'-anhydro bridge significantly constrains the conformation of the furanose ring and the orientation of the nucleobase. Molecular modeling studies, often combining NMR data with computational methods like the PSEUROT program, are used to define these structural preferences. researchgate.net The anhydro linkage locks the glycosidic bond angle and restricts the sugar pucker, often forcing it into a specific conformation (e.g., N-type or S-type). This fixed conformation is a key feature that influences its chemical reactivity and biological interactions. nii.ac.jp

Molecular dynamics (MD) simulations can be used to explore the accessible conformations of this compound and its derivatives in solution over time. core.ac.uk These simulations help in understanding how factors like solvent and temperature influence the molecule's shape. For related fluorinated nucleosides, modeling studies have shown that stereochemical effects, such as the fluorine gauche effect, play a significant role in determining the preferred sugar pucker, which in turn is critical for biological activity. researchgate.net

Molecular dynamics simulations are also employed to study how this compound and its analogues interact with other molecules, including biologically important metal ions. nih.gov Metal ions like Mg²⁺ are known to be crucial in the structure and function of nucleic acids and can mediate interactions between RNA and proteins.

Simulations can model the coordination of metal ions to the nucleoside, identifying the preferred binding sites and the geometry of the complex. liverpool.ac.uknih.gov For instance, MD simulations can reveal how a metal ion might coordinate with the phosphate (B84403) groups and the nucleobase, potentially stabilizing a particular conformation or catalyzing a reaction. liverpool.ac.uk In the context of prebiotic chemistry, metal ions can play a catalytic role or help organize precursor molecules, and simulations can provide mechanistic insights into these processes. ed.ac.uk Although direct MD simulation data for this compound with metal ions is sparse in the provided results, the methodologies are well-established for studying a wide range of nucleoside-metal interactions. nih.gov

Simulation Type Focus of Investigation Key Insights
Molecular Dynamics (MD)Conformational stability in solutionCharacterization of sugar pucker and glycosidic torsion angle distributions. core.ac.uk
MD with Metal IonsBinding sites and coordinationUnderstanding the role of metal ions in stabilizing structure and mediating interactions. nih.gov
Docking StudiesInteraction with enzyme active sitesPredicting binding affinity and orientation, rationalizing substrate specificity. researchgate.net

Investigation of Molecular Conformations and Stereochemical Preferences

Theoretical Frameworks for Chemical Reaction Network Analysis

This compound is a node in a complex network of reactions, especially in the context of the origin of life. mdpi.com Theoretical frameworks for Chemical Reaction Network (CRN) analysis are used to understand the emergence of complex biological molecules from simple prebiotic feedstocks. researchgate.net These computational approaches represent molecules as abstract objects (graphs) and reactions as rules (graph grammar) that transform them. researchgate.net

By simulating these networks, researchers can explore the vast chemical space of possible products that could arise from simple starting materials like cyanamide (B42294) and glycolaldehyde (B1209225). mdpi.com This allows for the identification of plausible pathways leading to key intermediates like this compound and, subsequently, to ribonucleotides. mdpi.com CRN analysis helps to understand how selectivity arises in a seemingly "messy" prebiotic environment and can predict the formation of not just the canonical building blocks of life but also related analogues. researchgate.netresearchgate.net These theoretical models can assess the robustness of synthetic pathways and explore how environmental factors might steer the network toward the formation of specific products, providing a conceptual bridge between simple geochemistry and organized biological chemistry. chemrxiv.orgucl.ac.uk

Future Research Directions and Unexplored Avenues for 2,2 Anhydrocytidine Studies

Development of Novel Synthetic Routes and Derivatization Strategies

Furthermore, derivatization of 2,2'-anhydrocytidine is crucial for expanding its utility. For instance, treatment with potassium fluoride (B91410) in the presence of a crown ether can convert it into 2'-deoxy-2'-fluorocytidine (B130037), a compound with significant biological interest. acs.org Investigations into novel derivatization reactions will likely focus on introducing a wider range of functional groups at various positions on the molecule, thereby creating a diverse library of analogues with tailored properties. This includes modifications to both the sugar and base moieties, which have been shown to be useful for creating intermediates for further chemical transformations. nii.ac.jp

Starting Material Reagents Product Significance
Cytidine (B196190)Phosphorus oxychloride, DMFThis compoundEstablished synthesis google.com
Unprotected anhydrocytidineMg(OR)₂ in ROH2'-O-R substituted cytidineImproved efficiency, fewer steps google.com
This compoundPotassium fluoride/Crown ether2'-Deoxy-2'-fluorocytidineSynthesis of fluorinated analogue acs.org

Advanced Mechanistic Studies of Biological Activity and Selectivity

While this compound has demonstrated anticancer activity in preclinical models, a comprehensive understanding of its mechanism of action is still developing. biosynth.com Future research will undoubtedly employ advanced techniques to elucidate the precise molecular targets and pathways through which it exerts its biological effects. It is known to be a cytosine analogue, and its unique constrained conformation due to the anhydro linkage likely plays a critical role in its interactions with cellular machinery. biosynth.com

Studies have suggested that the presence of a fluorine atom at the 2'-position, a modification accessible from this compound, can significantly alter the sugar conformation and biological activity. researchgate.net Investigating how these structural nuances influence interactions with enzymes like kinases and polymerases will be a key focus. Advanced mechanistic studies will likely involve a combination of structural biology techniques, such as X-ray crystallography and NMR spectroscopy, alongside cellular and molecular biology approaches to map its metabolic fate and identify key protein interactors. Understanding the basis of its selectivity for cancer cells over healthy cells will be paramount for any potential therapeutic development.

Exploration of Prebiotic Role in Complex Chemical Systems

Intriguingly, this compound has emerged as a key intermediate in plausible prebiotic pathways for the synthesis of ribonucleotides, the building blocks of RNA. Research has shown that d-arabinose aminooxazoline can react with cyanoacetylene (B89716) to produce this compound. mdpi.com This anhydrocytidine can then be phosphorylated to yield cytidine-2',3'-cyclic phosphate (B84403). mdpi.comresearchgate.net This suggests a potential route for the formation of pyrimidine (B1678525) ribonucleotides on the early Earth, bypassing the need for free ribose and nucleobases. acs.org

Future investigations in this area will likely focus on exploring the robustness and efficiency of these reactions under a wider range of simulated prebiotic conditions. This includes examining the influence of various minerals, pH levels, and temperature fluctuations on the formation and stability of this compound and its subsequent conversion to canonical ribonucleotides. The reaction of tetrose aminooxazolines with cyanoacetylene to yield tetrose 2,2'-anhydrocytidines further expands the potential role of anhydro-intermediates in the synthesis of TNA, a potential RNA progenitor. researchgate.net These studies will be crucial for refining our models of the chemical origins of life and understanding how the fundamental molecules of biology may have first arisen.

Prebiotic Precursors Intermediate Product Significance
d-arabinose aminooxazoline, cyanoacetyleneThis compoundCytidine-2',3'-cyclic phosphatePlausible route to pyrimidine ribonucleotides mdpi.comresearchgate.net
Tetrose aminooxazolines, cyanoacetyleneTetrose 2,2'-anhydrocytidinesTetrose cytidines (TNA components)Potential pathway to alternative genetic polymers researchgate.net
Ribo-aminooxazoline, cyanoacetylene surrogate (in formamide)Ribo-anhydrocytidinePurine (B94841) and pyrimidine nucleotidesDivergent synthesis of nucleotides acs.org

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate our understanding of this compound. Computational modeling can provide valuable insights into the conformational preferences, electronic properties, and reaction mechanisms that are often challenging to probe experimentally. For instance, computational studies can help rationalize the observed selectivity in derivatization reactions and predict the biological activity of novel analogues. ucl.ac.uk

Future research will see an even tighter integration of these methodologies. For example, computational screening of virtual libraries of this compound derivatives could identify promising candidates for synthesis and biological testing. Molecular dynamics simulations can be used to model the interaction of this compound and its derivatives with biological targets, providing a dynamic view of the binding process and helping to explain the basis of its selectivity. This integrated approach will not only guide experimental work but also provide a deeper, more nuanced understanding of the chemical and biological properties of this important molecule.

Potential as Building Blocks for Advanced Chemical Biology Tools and Probes

The unique structural features of this compound make it an attractive scaffold for the development of sophisticated chemical biology tools and probes. kbdna.com Its constrained conformation can be exploited to design molecules with high affinity and selectivity for specific biological targets. For example, fluorescently labeled derivatives of this compound could be synthesized to serve as probes for visualizing nucleic acid structure and dynamics within living cells.

Future research in this area will likely focus on incorporating this compound into larger molecules, such as oligonucleotides, to create novel antisense agents or ribozymes with enhanced stability and target-binding affinity. google.com The anhydro linkage can confer resistance to enzymatic degradation, a desirable property for in vivo applications. google.com Furthermore, by attaching reactive groups or affinity tags to the this compound core, researchers can create powerful tools for identifying and characterizing its cellular binding partners, further illuminating its biological function. These advanced probes will be instrumental in dissecting complex biological processes and could pave the way for new diagnostic and therapeutic strategies.

Q & A

Q. How can researchers reconcile conflicting literature on the metabolic pathways of this compound?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹⁴C-cytidine) to track metabolite formation in hepatocyte models. Cross-validate findings with RNA-seq data to identify enzyme expression patterns (e.g., cytidine deaminase) .

Q. What criteria should guide the selection of solvents for this compound in kinetic studies?

  • Methodological Answer : Prioritize aprotic solvents (e.g., DMSO, acetonitrile) to minimize solvolysis. Validate solvent effects via Kamlet-Taft linear solvation energy relationships (LSER) .

Q. How can computational modeling predict the interaction of this compound with RNA polymerases?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with polymerase crystal structures (PDB IDs). Validate binding affinities via surface plasmon resonance (SPR) and correlate with inhibition assays .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction temperature, catalyst loading, and purification steps. Use multivariate analysis (e.g., PCA) to identify critical process parameters .

Q. How should researchers address gaps in the toxicological profile of this compound?

  • Methodological Answer : Conduct subchronic rodent studies (OECD 408) with histopathological endpoints. Compare results to structurally related compounds (e.g., cytarabine) using read-across methodologies .

Q. What experimental controls are critical when studying this compound’s antiviral activity?

  • Methodological Answer : Include untreated controls, solvent-only controls, and positive controls (e.g., ribavirin). Normalize viral load data to housekeeping genes (e.g., GAPDH) and report multiplicity of infection (MOI) .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) .
  • Literature Review : Use SciFinder and Reaxys to identify primary sources, avoiding non-peer-reviewed platforms .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.